Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione)
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Overview
Description
Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) is a synthetic organic compound with the molecular formula C22H28N4S2 and a molecular weight of 412.61 g/mol This compound features a piperazine core linked to two dimethylaminophenyl groups via methanethione bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Attachment of Dimethylaminophenyl Groups: The dimethylaminophenyl groups are introduced via a nucleophilic substitution reaction. This involves the reaction of piperazine with 4-(dimethylamino)benzyl chloride under basic conditions.
Formation of Methanethione Bridges:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of methanethione bridges to methylene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylene-bridged derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) is explored for its use in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the methanethione bridges provide additional binding affinity through sulfur interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-(4-methylphenyl)piperazine and 1-(2,3-dichlorophenyl)piperazine share the piperazine core but differ in their substituents.
Thioether-containing compounds: Compounds such as thioanisole and diphenyl sulfide have similar sulfur-containing bridges but lack the piperazine core.
Uniqueness
Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) is unique due to its combination of a piperazine core with dimethylamino and methanethione functionalities
Properties
IUPAC Name |
[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4S2/c1-23(2)19-9-5-17(6-10-19)21(27)25-13-15-26(16-14-25)22(28)18-7-11-20(12-8-18)24(3)4/h5-12H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGXNMQUUBEXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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